1,4-Diethylpiperazine-2,5-dithione
Description
1,4-Diethylpiperazine-2,5-dithione is a heterocyclic compound featuring a piperazine backbone with two ethyl substituents at the 1- and 4-positions and two thione (C=S) groups at the 2- and 5-positions. This structure imparts unique electronic and steric properties, influencing its reactivity, solubility, and biological activity. The thione groups enhance sulfur-based interactions, such as hydrogen bonding and metal coordination, distinguishing it from oxygen-containing analogs like piperazine-2,5-diones .
Properties
CAS No. |
148306-25-6 |
|---|---|
Molecular Formula |
C8H14N2S2 |
Molecular Weight |
202.3 g/mol |
IUPAC Name |
1,4-diethylpiperazine-2,5-dithione |
InChI |
InChI=1S/C8H14N2S2/c1-3-9-5-8(12)10(4-2)6-7(9)11/h3-6H2,1-2H3 |
InChI Key |
DQZOASHHODBDNI-UHFFFAOYSA-N |
SMILES |
CCN1CC(=S)N(CC1=S)CC |
Canonical SMILES |
CCN1CC(=S)N(CC1=S)CC |
Synonyms |
2,5-Piperazinedithione, 1,4-diethyl- |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Substituent Effects
Key Observations:
- Substituent Effects: Ethyl groups enhance lipophilicity, improving membrane permeability compared to aryl or acetyl substituents .
- Functional Group Impact : Thione groups (C=S) in the dithione derivative enable sulfur-specific interactions, such as H2S release, which are absent in dione (C=O) analogs .
Key Observations:
Key Observations:
- Dithione and dithiolone derivatives (e.g., ) show promise in cancer prevention by upregulating detoxifying enzymes like DT-diaphorase, with chloro substituents enhancing efficacy .
- Dione derivatives (e.g., 9b) exhibit antioxidant properties, likely due to electron-rich aryl/acyl groups stabilizing radical intermediates .
Physical and Chemical Properties
- Thermal Stability : Piperazine-2,5-diones (e.g., 1,4-Diethyl derivative) decompose above 300°C, while sulfur analogs may exhibit higher thermal resistance due to stronger C–S bonds .
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